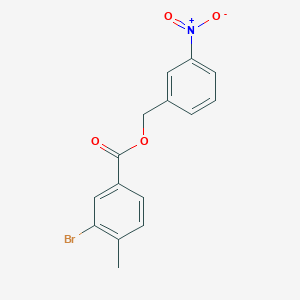

3-nitrobenzyl 3-bromo-4-methylbenzoate

Description

3-Nitrobenzyl 3-bromo-4-methylbenzoate is a benzoate ester derivative featuring a bromine atom at the 3-position, a methyl group at the 4-position, and a 3-nitrobenzyl ester group. This compound’s structural complexity arises from the interplay of electron-withdrawing (bromo, nitro) and alkyl (methyl) substituents, which influence its reactivity, stability, and applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name |

(3-nitrophenyl)methyl 3-bromo-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO4/c1-10-5-6-12(8-14(10)16)15(18)21-9-11-3-2-4-13(7-11)17(19)20/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLWMGLSTLFZML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Substituent Positions | Key Features | Applications | Reference |

|---|---|---|---|---|---|

| This compound | C₁₅H₁₂BrNO₄ | 3-Br, 4-CH₃, 3-NO₂-benzyl ester | Combines bromine, methyl, and nitrobenzyl groups; high steric hindrance | Pharmaceutical intermediate, organic synthesis | N/A |

| Methyl 3-bromo-4-methylbenzoate | C₉H₉BrO₂ | 3-Br, 4-CH₃, methyl ester | Simpler structure; lacks nitro group | Precursor for bioactive molecules | |

| Ethyl 3-bromo-4-methyl-5-nitrobenzoate | C₁₀H₁₀BrNO₄ | 3-Br, 4-CH₃, 5-NO₂, ethyl ester | Additional nitro group at 5-position; ethyl ester enhances lipophilicity | Research compound in enzymology | |

| Methyl 3-(bromomethyl)-4-nitrobenzoate | C₉H₇BrNO₄ | 4-NO₂, 3-CH₂Br, methyl ester | Bromomethyl group enables nucleophilic substitution | Synthesis of lenalidomide intermediates | |

| Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate | C₁₃H₁₀BrN₃O₄S | Thiazole core with 3-nitrobenzyl | Heterocyclic backbone; diverse reactivity | Antimicrobial/anticancer research |

Substituent Position Effects

- Ethyl 3-bromo-4-methyl-5-nitrobenzoate () shares this bromine-methyl combination but adds a nitro group at the 5-position, enhancing electrophilic reactivity. Methyl 3-(bromomethyl)-4-nitrobenzoate () replaces the methyl with a bromomethyl group, enabling alkylation reactions—a feature absent in the target compound.

Nitrobenzyl Ester vs. Simple Esters :

- The 3-nitrobenzyl ester group introduces strong electron-withdrawing effects, increasing susceptibility to hydrolysis compared to methyl or ethyl esters (e.g., Methyl 3-bromo-4-methylbenzoate ()). This property is valuable in prodrug design, where controlled release is required.

Table 2: Comparison of Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | LogP | |

|---|---|---|---|---|---|

| This compound | 350.17 | ~120–125 (est.) | Low in water; soluble in DCM, DMF | ~2.8 | |

| Methyl 3-bromo-4-methylbenzoate | 229.08 | 85–87 | Moderate in ethanol | 2.1 | |

| Ethyl 3-bromo-4-methyl-5-nitrobenzoate | 288.09 | 90–92 | Low in water | 2.5 | |

| Methyl 3-(bromomethyl)-4-nitrobenzoate | 274.07 | 102–104 | Soluble in acetone | 1.9 |

Q & A

Q. What are the standard synthetic routes for preparing 3-nitrobenzyl 3-bromo-4-methylbenzoate, and how are reaction conditions optimized?

The synthesis typically involves esterification or alkylation reactions. For example, a nucleophilic substitution reaction between 3-bromo-4-methylbenzoic acid derivatives and 3-nitrobenzyl bromide can yield the target compound. Key steps include:

- Precursor activation : Use of coupling agents (e.g., DCC/DMAP) to activate the carboxylic acid group for ester formation .

- Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates .

- Temperature control : Reactions are often conducted at room temperature or under mild reflux (40–60°C) to minimize decomposition of nitro or bromo groups .

Yield optimization may require iterative adjustments of stoichiometry, solvent polarity, and catalyst loading.

Q. How is the purity and structural identity of this compound validated in synthetic workflows?

Q. What are the primary reactivity patterns of this compound in substitution reactions?

The bromine atom at the 3-position is highly electrophilic, making it a site for nucleophilic substitution (e.g., with amines or thiols). The nitro group deactivates the aromatic ring, directing incoming electrophiles to meta/para positions relative to existing substituents . Example reactions:

- Nucleophilic aromatic substitution : Replacement of bromine with nucleophiles (e.g., NaN₃ for azide derivatives) in polar solvents like DMF .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, altering electronic properties for downstream functionalization .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallographic packing of this compound?

X-ray crystallography reveals dominant dispersive interactions (van der Waals forces) and halogen bonding (Br···O/N contacts) in the crystal lattice. Hirshfeld surface analysis quantifies contact contributions:

- Br···O interactions : ~10–15% of total contacts, stabilizing layered packing .

- π-π stacking : Nitrobenzyl and methylbenzoate aromatic rings exhibit offset stacking (3.5–4.0 Å spacing) .

Energy-framework calculations (using CrystalExplorer) show dispersive forces contribute >60% to lattice stability, critical for predicting solubility and melting behavior .

Q. What computational methods are employed to predict the electronic effects of substituents on the reactivity of this compound?

- DFT calculations : Gaussian or ORCA software models electron density maps, identifying electrophilic regions (e.g., bromine and nitro group vicinities) .

- Hammett substituent constants : Quantify the nitro group’s electron-withdrawing effect (σₚ ≈ 1.25), guiding predictions of reaction rates in aromatic substitution .

- Molecular docking : Explores interactions with biological targets (e.g., enzymes), though this requires experimental validation via kinetic assays .

Q. How does this compound compare structurally and functionally to analogs like 3-bromo-4-methylbenzoate derivatives?

- Reactivity differences : The nitro group increases electrophilicity at bromine compared to non-nitro analogs, accelerating substitution reactions .

- Biological activity : Nitro derivatives often exhibit enhanced antimicrobial or antiproliferative effects due to redox-active nitro groups, as seen in related compounds .

- Thermal stability : Nitro-containing analogs decompose at lower temperatures (~200°C) versus halogen-only derivatives, impacting storage and handling .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Protecting groups : Temporarily mask the nitro group (e.g., reduction to amine followed by acetylation) during bromine substitution .

- Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enable selective cross-coupling (Suzuki, Heck) while preserving ester functionality .

- Low-temperature kinetics : Slow addition of nucleophiles at 0°C reduces undesired hydrolysis of the ester group .

Methodological Considerations

Q. How are contradictions in spectroscopic data resolved when characterizing novel derivatives?

- Multi-technique cross-validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular ions and functional groups .

- X-ray crystallography : Provides unambiguous structural confirmation, resolving ambiguities in regiochemistry .

- Dynamic NMR : Detects rotameric equilibria or conformational changes that may obscure spectral interpretation .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Storage : Desiccated at –20°C in amber vials to prevent hydrolysis and photodegradation .

- Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid moisture-induced side reactions .

- Waste disposal : Halogenated and nitro-containing waste must be segregated and treated via neutralization or incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.